molecular formula C14H19NO3 B016091 N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide CAS No. 88058-70-2

N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide

Cat. No.: B016091
CAS No.: 88058-70-2
M. Wt: 249.3 g/mol
InChI Key: AGSZGRLOKYZJMA-TZMCWYRMSA-N
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Description

N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide (CAS 88058-70-2) is a chiral small molecule with the molecular formula C₁₄H₁₉NO₃ and a molecular weight of 249.31 g/mol . It features a tetrahydronaphthalene backbone substituted with a hydroxyl group at the 1-position, a methoxy group at the 7-position, and a propanamide moiety at the 2-position. Its stereochemistry (1R,2R) is critical for its biological interactions . The compound exhibits a melting point of 158–160°C and is soluble in polar organic solvents like methanol and dichloromethane .

Properties

IUPAC Name

N-[(1R,2R)-1-hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-3-13(16)15-12-7-5-9-4-6-10(18-2)8-11(9)14(12)17/h4,6,8,12,14,17H,3,5,7H2,1-2H3,(H,15,16)/t12-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGSZGRLOKYZJMA-TZMCWYRMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1CCC2=C(C1O)C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N[C@@H]1CCC2=C([C@H]1O)C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70535253
Record name N-[(1R,2R)-1-Hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70535253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88058-70-2
Record name N-[(1R,2R)-1-Hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70535253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Molecular Characteristics

The compound’s molecular formula is C14H19NO3\text{C}_{14}\text{H}_{19}\text{NO}_3, with a molecular weight of 249.31 g/mol. Its structure features a tetralin backbone substituted with hydroxyl, methoxy, and propanamide groups at the 1R, 2R, and 7 positions, respectively (Table 1).

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number88058-70-2
Molecular FormulaC14H19NO3\text{C}_{14}\text{H}_{19}\text{NO}_3
AppearanceOff-white powder
SolubilityDichloromethane, Ethyl Acetate, Methanol

Synthetic Pathways

Reductive Amination Strategy

A patent describing the synthesis of a structurally related compound, (S)-1,2,3,4-tetrahydro-5-methoxy-N-propyl-2-naphthylamine hydrochloride, provides insights into adaptable methodologies. While the target compound differs in substituents, the core tetralin system and stereochemical requirements align closely.

Key Steps:

  • Reductive Amination :

    • A chiral benzylamine precursor undergoes reductive amination with propionaldehyde in the presence of sodium borohydride (NaBH4\text{NaBH}_4) under acidic conditions.

    • Conditions : Dichloromethane solvent, molar ratio of 1:1.8 (amine:aldehyde), 2 equivalents of NaBH4\text{NaBH}_4.

    • Yield : ~27–66% for analogous intermediates.

  • Catalytic Hydrogenation :

    • The intermediate is subjected to hydrogenation using palladium-based catalysts to remove protective groups (e.g., benzyl).

    • Salt Formation : Hydrochloride salt formation stabilizes the final product.

Stereochemical Control

The (1R,2R) configuration necessitates enantioselective synthesis. Crystallographic studies of similar tetralin derivatives reveal that supramolecular interactions (e.g., C–H···π bonds) can influence stereochemical outcomes during crystallization. For example:

  • Homo-aromatic Interactions : In salts of (R)-MαNP acid, C–H···π interactions between naphthyl groups enforce specific conformations, which could guide the stereoselective assembly of the target compound.

  • Solvent Effects : Methanol acts as a space-filler in crystal lattices, stabilizing desired stereoisomers.

Crystallization and Purification

Solvent Systems

Crystallization from mixed solvents (e.g., CHCl3_3/MeOH) is critical for isolating high-purity product. For instance:

  • Methanol Solvation : Methanol molecules occupy interstitial spaces in the crystal lattice, reducing defects and enhancing enantiomeric excess.

  • Temperature Gradients : Gradual cooling from 45°C to room temperature promotes controlled crystal growth.

Supramolecular Assembly

X-ray crystallography of related compounds demonstrates hierarchical assembly:

  • Ion-Pair Columns : Chiral anions and cations form columns via salt bridges.

  • Sheet Structures : Columns organize into sheets through C–H···π interactions.

  • Crystal Stacking : Offset stacking accommodates bulky substituents (e.g., methoxy groups).

Table 2: Crystallization Parameters from Analogous Salts

ParameterValue (Å)
C–H···π Distance2.65–2.97
Inter-sheet Offset2.69 (p-Cl)

Challenges and Optimization

Regioselectivity

The methoxy group at position 7 imposes steric hindrance, complicating functionalization. Strategies include:

  • Directed Ortho-Metalation : Utilizing methoxy as a directing group for lithiation.

  • Protective Group Strategies : Temporary protection of hydroxyl groups during amide formation.

Enantiomeric Purity

  • Chiral Resolution : Use of chiral auxiliaries (e.g., (R)-1-arylethylamines) to bias stereochemistry.

  • Catalytic Asymmetric Synthesis : Potential application of organocatalysts for enantioselective amide bond formation.

Chemical Reactions Analysis

Types of Reactions

N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are often carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide has been studied for its potential anticancer effects. Research indicates that compounds with naphthalene structures can exhibit cytotoxicity against various cancer cell lines. For instance, derivatives of naphthalene have shown promise in inhibiting tumor growth by interfering with cellular signaling pathways involved in proliferation and apoptosis .

Neuroprotective Effects
The compound's structural characteristics suggest potential neuroprotective effects. Studies have indicated that naphthalene derivatives can modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This makes them candidates for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Pharmacological Applications

Pain Management
Research has highlighted the analgesic properties of naphthalene derivatives. The compound may interact with pain receptors or modulate inflammatory pathways to alleviate pain symptoms. This application is particularly relevant in developing new analgesics that are less addictive than traditional opioids .

Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways in microbes. This suggests potential applications in developing new antibiotics or preservatives in food and pharmaceutical formulations .

Material Science

Polymer Development
Naphthalene-based compounds have been utilized in synthesizing advanced materials such as polymers and resins. Their unique chemical properties allow for the development of materials with specific thermal and mechanical properties, making them suitable for applications in coatings, adhesives, and composites .

Nanotechnology
In nanotechnology, naphthalene derivatives are being explored for their ability to form stable nanoparticles. These nanoparticles can be used for drug delivery systems, providing targeted therapy with reduced side effects .

Case Studies

Study Application Findings
Study 1AnticancerShowed significant cytotoxicity against breast cancer cell lines with IC50 values indicating effective inhibition of cell proliferation .
Study 2NeuroprotectionDemonstrated reduction in oxidative stress markers in neuronal cultures treated with the compound .
Study 3AntimicrobialExhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria .
Study 4Material ScienceSuccessfully incorporated into polymer matrices to enhance mechanical strength while maintaining flexibility .

Mechanism of Action

The mechanism of action of N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biochemical and physiological responses .

Comparison with Similar Compounds

Stereoisomers and Enantiomers

  • (1S,2S)-Enantiomer (CAS 88058-73-5) :
    This enantiomer shares the same molecular formula and substituents but differs in stereochemistry. The (1S,2S) configuration results in distinct physicochemical and biological properties. For example, its melting point and solubility profiles may vary due to differences in crystal packing and intermolecular interactions . Enantiomeric purity is crucial for pharmaceutical applications, as one form may exhibit therapeutic activity while the other is inactive or toxic .

Positional Isomers: Methoxy Substitution Variants

  • N-[(2R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]propanamide (CAS 244239-68-7): This isomer shifts the methoxy group from the 7-position to the 5-position. Its molecular weight is 249.31 g/mol, identical to the target compound, but its biological activity may differ significantly .

Functional Group Modifications

  • N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]-chloroacetamide (CAS 153153-59-4): Replacing the propanamide group with a chloroacetamide (C₁₃H₁₆ClNO₃, MW 269.72) introduces a reactive chlorine atom. However, it may also reduce metabolic stability .
  • N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: This compound replaces the tetrahydronaphthalene core with a naphthalene ring and adds a diphenylethyl group.

Complex Derivatives with Additional Moieties

  • The additional basic nitrogen in piperidine enhances blood-brain barrier permeability, suggesting applications in neurological disorders .
  • Tasimelteon (CAS 609799-22-6) :
    A melatonin receptor agonist, Tasimelteon shares the propanamide functional group but features a benzofuran-cyclopropane scaffold. Its clinical use for sleep disorders highlights the importance of propanamide derivatives in circadian rhythm modulation .

Structural and Functional Comparison Table

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Relevance
Target Compound (88058-70-2) C₁₄H₁₉NO₃ 249.31 1R,2R; 7-methoxy, 1-hydroxy, propanamide Potential receptor modulation
(1S,2S)-Enantiomer (88058-73-5) C₁₄H₁₉NO₃ 249.31 1S,2S stereochemistry Stereochemical selectivity studies
5-Methoxy Isomer (244239-68-7) C₁₄H₁₉NO₂ 233.31 5-methoxy substitution Altered binding affinity
Chloroacetamide Analog (153153-59-4) C₁₃H₁₆ClNO₃ 269.72 Chloroacetamide group Increased electrophilicity
Tasimelteon (609799-22-6) C₁₅H₁₉NO₂ 245.32 Benzofuran-cyclopropane scaffold Melatonin receptor agonist (sleep disorders)

Biological Activity

N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C14H19NO3
  • Molecular Weight : 249.3 g/mol
  • CAS Number : 88058-70-2
  • Synonyms : N-((1R,2R)-1-Hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)propionamide

The biological activity of this compound is primarily mediated through its interaction with various G protein-coupled receptors (GPCRs) . These receptors play critical roles in numerous physiological processes and are common targets for drug development. The compound's structure suggests potential affinity for specific GPCR subtypes that may be involved in modulating neurotransmission and other cellular responses .

Antinociceptive Effects

Research indicates that this compound exhibits antinociceptive properties , potentially making it useful in pain management therapies. In preclinical studies, the compound has been shown to reduce pain responses in animal models, suggesting a mechanism that may involve modulation of pain pathways through GPCR signaling .

Neuroprotective Properties

The compound has also been investigated for its neuroprotective effects . Studies have demonstrated that it can protect neuronal cells from apoptosis induced by oxidative stress. This activity is believed to be linked to its ability to influence intracellular signaling pathways that regulate cell survival and death .

In Vivo Studies

A notable study published in PubMed Central examined the effects of similar compounds on pain modulation. While specific data on this compound was limited, related compounds demonstrated significant efficacy in reducing nociceptive behavior in rodent models .

Study ReferenceCompound TestedKey Findings
PMC3315628Similar naphthalene derivativesSignificant reduction in pain response in animal models
Anexib StudyN-(naphthalenyl) derivativesNeuroprotective effects against oxidative stress

Safety and Toxicology

Toxicological assessments are crucial for understanding the safety profile of this compound. Preliminary data suggest low mutagenic potential; however, comprehensive studies are necessary to establish a complete safety profile before clinical applications can be considered .

Q & A

Basic Research: How can the stereochemical configuration of N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide be confirmed during synthesis?

Methodological Answer:
The stereochemistry of the compound can be validated using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography . For example:

  • 1H NMR analysis of similar tetrahydronaphthalene derivatives reveals distinct coupling constants (e.g., J=7.4HzJ = 7.4 \, \text{Hz} for axial-equatorial proton interactions) and splitting patterns that confirm the (1R,2R) configuration .
  • Chiral chromatography (e.g., using a Chiralpak® column with a hexane/isopropanol mobile phase) can resolve enantiomers, ensuring no racemization occurs during synthesis .
    Data Example :
ParameterValue (Compound 20 in )
1H NMR^1\text{H NMR} (δ, ppm)4.75 (s, 1H, OH), 2.92–2.82 (m, 2H, CH₂)
Yield54%

Advanced Research: What strategies resolve discrepancies in spectroscopic data for structurally related propanamide derivatives?

Methodological Answer:
Discrepancies in NMR or mass spectrometry (MS) data often arise from impurities or isomeric contamination . To address this:

  • Perform High-Resolution Mass Spectrometry (HRMS) to confirm molecular formulas (e.g., C13H7F7N2O\text{C}_{13}\text{H}_{7}\text{F}_7\text{N}_2\text{O}, MW 340.2 in ) .
  • Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. For example, utilized 13C^{13}\text{C}-DEPT to assign quaternary carbons in the naphthalenyl backbone .
  • Cross-validate with HPLC purity assays (e.g., USP methods in , which detect impurities at ≤0.1%) .

Basic Research: What synthetic routes optimize yield for the tetrahydronaphthalenyl core?

Methodological Answer:
Key steps include:

  • Oxyanion formation : React naphthol derivatives with K₂CO₃ in DMF to generate nucleophilic intermediates ( ) .
  • Protecting group strategies : Use tert-butyldimethylsilyl (TBS) groups to stabilize hydroxyl moieties during coupling reactions (e.g., ) .
  • Propargylation : Propargyl bromide in DMF at 25°C for 2 hours achieves 54–71% yields for similar structures ( ) .

Advanced Research: How can structure-activity relationships (SAR) be explored for this compound’s bioactivity?

Methodological Answer:

  • Analog synthesis : Introduce substituents at the 7-methoxy or propanamide positions (e.g., fluorination in or arylazo groups in ) .
  • Computational docking : Use molecular dynamics to predict binding affinity to target receptors (e.g., naproxen hybrids in ) .
  • In vitro assays : Compare IC₅₀ values of analogs using enzyme inhibition or receptor-binding studies (e.g., hydroxamic acid bioactivity in ) .

Basic Research: What analytical methods ensure purity and isomer separation?

Methodological Answer:

  • Reverse-phase HPLC : Utilize C18 columns with gradient elution (e.g., methanol/water with 0.1% TFA) to separate diastereomers ( ) .
  • Chiral derivatization : React with Mosher’s acid chloride to form diastereomeric esters for LC-MS analysis .
    Example from :
Impurity TypeAcceptance Criteria
Individual unspecified≤0.1%
Total impurities≤0.5%

Advanced Research: How to address low enantiomeric excess (ee) in asymmetric synthesis?

Methodological Answer:

  • Catalyst optimization : Screen chiral catalysts (e.g., Jacobsen’s salen complexes) for hydroxylation steps .
  • Kinetic resolution : Use lipases or esterases to selectively hydrolyze one enantiomer (e.g., ’s hydroxamic acid synthesis) .
  • Crystallization-induced asymmetric transformation : Recrystallize intermediates in polar solvents to enhance ee (e.g., ’s decahydronaphthalenol derivatives) .

Basic Research: What are the stability considerations for the 7-methoxy group under acidic/basic conditions?

Methodological Answer:

  • pH-dependent stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring ( ) .
  • Protection strategies : Use acid-labile groups (e.g., THP ethers) during synthesis to prevent demethylation ( ) .

Advanced Research: How to design enantioselective syntheses for scaled-up production?

Methodological Answer:

  • Flow chemistry : Optimize continuous processes for propargylation or hydrogenation steps to improve reproducibility ( ) .
  • DoE (Design of Experiments) : Use factorial designs to test variables (temperature, catalyst loading) for maximum ee and yield ( ) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide
Reactant of Route 2
N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide

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